

# Spectroscopic Profile of (R)-3-Butene-1,2-diol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	(R)-3-Butene-1,2-diol
CAS No.:	86106-09-4
Cat. No.:	B1609236

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## Introduction

**(R)-3-Butene-1,2-diol** is a versatile chiral building block of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its value stems from the presence of multiple functional groups—a terminal alkene and two stereochemically defined hydroxyl groups—which allow for a wide array of chemical transformations. The precise and unambiguous characterization of this molecule is paramount for its effective utilization in complex synthetic pathways. This technical guide provides an in-depth analysis of the key spectroscopic data for **(R)-3-Butene-1,2-diol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure a thorough understanding of the molecule's structural features.

## Molecular Structure and Key Spectroscopic Features

The structural attributes of **(R)-3-Butene-1,2-diol** give rise to a unique spectroscopic fingerprint. Understanding the expected signals is the first step in a self-validating analytical approach.

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### Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **(R)-3-Butene-1,2-diol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information regarding the connectivity and chemical environment of each atom. ####  $^1\text{H}$  NMR Spectroscopy The proton NMR spectrum of **(R)-3-Butene-1,2-diol** is characterized by distinct signals for the vinyl, methine, and methylene protons, with coupling patterns that reveal their spatial relationships. The choice of a deuterated solvent that can engage in hydrogen bonding, such as methanol- $d_4$  or DMSO- $d_6$ , is crucial for observing the hydroxyl protons, which might otherwise exchange too rapidly.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (R)-3-Butene-1,2-diol**

Proton (Position)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a, H-1b	3.40 - 3.60	m	
H-2	4.10 - 4.20	m	
H-3	5.75 - 5.90	ddd	$J_{\text{trans}} \approx 17.2$ , $J_{\text{cis}} \approx 10.5$ , $J_{\text{vic}} \approx 5.5$
H-4a (cis)	5.10 - 5.20	d	$J_{\text{cis}} \approx 10.5$
H-4b (trans)	5.25 - 5.35	d	$J_{\text{trans}} \approx 17.2$
OH	Variable	br s	

\*Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.\*

**Interpretation and Causality:**

- Vinyl Protons (H-3, H-4a, H-4b):** The terminal vinyl group gives rise to a complex set of signals in the downfield region ( $\delta$  5.1-5.9 ppm). The geminal protons (H-4a and H-4b) are diastereotopic and exhibit distinct chemical shifts and couplings to the vicinal proton (H-3). The large coupling constant ( $J \approx 17.2$  Hz) is characteristic of a *trans* relationship, while the smaller coupling ( $J \approx 10.5$  Hz) corresponds to a *cis* relationship. The H-3 proton appears as a doublet of doublets of doublets due to its coupling with H-2, H-4a, and H-4b.
- Methine and Methylene Protons (H-1, H-2):** The protons on the carbon atoms bearing the hydroxyl groups (H-1 and H-2) are deshielded by the electronegative oxygen atoms and appear in the range of  $\delta$  3.4-4.2 ppm. Their multiplicities are complex due to coupling with each other and with the adjacent vinyl proton (H-3).
- Hydroxyl Protons (OH):** The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature. They typically appear as broad singlets due to chemical exchange.

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**Figure 2:** Key <sup>1</sup>H-<sup>1</sup>H coupling interactions in **(R)-3-Butene-1,2-diol**.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The four distinct carbon environments of **(R)-3-Butene-1,2-diol** are readily distinguishable.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(R)-3-Butene-1,2-diol**

Carbon (Position)	Chemical Shift (δ, ppm)
C-1 (CH <sub>2</sub> OH)	~65
C-2 (CHOH)	~73
C-3 (=CH)	~138
C-4 (=CH <sub>2</sub> )	~115

Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation and Causality:

- Alkene Carbons (C-3, C-4): The sp<sup>2</sup>-hybridized carbons of the double bond appear in the downfield region of the spectrum. The internal carbon (C-3) is typically more deshielded than the terminal carbon (C-4).
- Alcohol Carbons (C-1, C-2): The sp<sup>3</sup>-hybridized carbons attached to the hydroxyl groups are observed in the range of δ 65-75 ppm. The carbon bearing the secondary alcohol (C-2) is generally found at a slightly higher chemical shift than the carbon of the primary alcohol (C-1).

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(R)-3-Butene-1,2-diol** is dominated by absorptions corresponding to the O-H and C=C bonds.

Table 3: Key IR Absorption Bands for **(R)-3-Butene-1,2-diol**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3200 - 3600	O-H stretch (hydrogen-bonded)	Strong, Broad
3080 - 3095	=C-H stretch	Medium
2850 - 2960	C-H stretch (sp <sup>3</sup> )	Medium
1640 - 1650	C=C stretch	Medium
1400 - 1450	C-H bend	Medium
910 - 990	=C-H bend (out-of-plane)	Strong
1000 - 1100	C-O stretch	Strong

### Interpretation and Causality:

- O-H Stretch:** The most prominent feature is a broad, strong absorption in the 3200-3600 cm<sup>-1</sup> region, which is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups. The broadness is a direct consequence of the different hydrogen-bonding environments.
- C=C and =C-H Stretches:** The presence of the alkene is confirmed by the C=C stretching vibration around 1645 cm<sup>-1</sup> and the =C-H stretching vibration just above 3000 cm<sup>-1</sup>.
- C-O Stretch:** Strong absorptions in the 1000-1100 cm<sup>-1</sup> region are indicative of the C-O stretching vibrations of the primary and secondary alcohol functionalities.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **(R)-3-Butene-1,2-diol**, electron ionization (EI) is a common technique.

#### Expected Fragmentation Pattern:

The molecular ion peak ( $[M]^+$ ) for  $C_4H_8O_2$  is expected at a mass-to-charge ratio ( $m/z$ ) of 88. However, due to the presence of hydroxyl groups, the molecular ion may be weak or absent. Key fragmentation pathways include:

- Loss of a hydrogen atom:  $[M-1]^+$  at  $m/z$  87.
- Loss of a hydroxyl radical:  $[M-17]^+$  at  $m/z$  71.
- Loss of a hydroxymethyl radical ( $\cdot CH_2OH$ ): A significant peak at  $m/z$  57, resulting from the cleavage of the C1-C2 bond. This fragment,  $[C_3H_5O]^+$ , is stabilized by resonance.
- Loss of water:  $[M-18]^+$  at  $m/z$  70.
- Cleavage of the C2-C3 bond: This can lead to various smaller fragments. A peak at  $m/z$  43 corresponding to the allyl cation  $[C_3H_5]^+$  is likely.

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